4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide
Description
The compound 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide features a piperazine core substituted with a 4-chlorophenyl group at the 4-position. The carboxamide moiety is linked to a 1,3,4-thiadiazole ring via a hydrazone bridge. This hybrid structure combines pharmacophores associated with diverse biological activities, including antimicrobial, anticancer, and receptor antagonism .
Properties
Molecular Formula |
C15H17ClN6O2S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C15H17ClN6O2S/c16-11-1-3-12(4-2-11)21-5-7-22(8-6-21)15(24)17-9-13(23)19-14-20-18-10-25-14/h1-4,10H,5-9H2,(H,17,24)(H,19,20,23) |
InChI Key |
YONHDJROQSKLTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Followed by Cyclocondensation
Procedure :
-
Intermediate 1 : 4-(4-Chlorophenyl)piperazine-1-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
-
Intermediate 2 : Ethylenediamine is reacted with thiourea in the presence of carbon disulfide (CS₂) to generate 2-hydrazinyl-1,3,4-thiadiazole.
-
Coupling : The acyl chloride is coupled with Intermediate 2 via amide bond formation, using triethylamine (TEA) as a base in tetrahydrofuran (THF).
Conditions :
-
Temperature: 0–5°C for acyl chloride formation; 80°C for cyclocondensation.
Key Reference : This method aligns with protocols for analogous piperazine-thiadiazole hybrids.
Microwave-Assisted One-Pot Synthesis
Procedure :
-
Reactants : 4-(4-Chlorophenyl)piperazine, chloroacetyl chloride, and 5-amino-1,3,4-thiadiazol-2(3H)-one are combined in a microwave reactor.
-
Cyclization : The mixture is irradiated at 120°C for 20 minutes, promoting simultaneous carboxamide formation and thiadiazole ring closure.
Conditions :
-
Solvent: Dimethylformamide (DMF).
-
Catalyst: Potassium carbonate (K₂CO₃).
Advantage : Reduced reaction time (30 minutes vs. 12 hours conventional).
Solid-Phase Synthesis for Scalability
Procedure :
-
Resin Functionalization : Wang resin is loaded with Fmoc-protected 4-(4-chlorophenyl)piperazine.
-
Stepwise Assembly :
-
Cleavage : Trifluoroacetic acid (TFA) liberates the final compound from the resin.
Conditions :
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Thiadiazole Ring Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperazine ring, a thiadiazole moiety, and a chlorophenyl group. Its molecular formula is with a molecular weight of approximately 364.87 g/mol. The presence of the thiadiazole ring is notable for its biological activity, particularly in anticancer and antimicrobial applications.
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of thiadiazoles exhibit promising anticancer properties. The compound has been studied for its cytotoxic effects on various cancer cell lines. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole structure can inhibit the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells with IC50 values ranging from 0.74 to 10.0 μg/mL .
2. Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activities. The presence of the chlorophenyl group enhances the lipophilicity of the compound, which may contribute to its ability to penetrate microbial membranes effectively. Preliminary studies suggest that similar compounds have shown activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Insights
1. Mechanism of Action
The mechanism by which 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide exerts its effects is likely related to its ability to interfere with specific biochemical pathways in cancer cells and pathogens. The thiadiazole moiety is known to interact with various enzymes and receptors involved in cell proliferation and survival.
2. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications on the piperazine ring or alterations in the substituents on the thiadiazole can lead to variations in biological activity. For example, increasing the electron-withdrawing capacity of substituents can enhance anticancer activity while maintaining selectivity towards cancerous cells over normal cells .
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiadiazole moiety is known to interact with metal ions, which could play a role in its biological activity. Additionally, the piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Carboxamide Derivatives with Halogenated Aryl Groups
- N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6): Substituents: 4-Chlorophenyl group; lacks the thiadiazole moiety. Synthesis: Produced via substitution of the quinazolinone-methyl group (yield: 48.1%) . Melting Point: 189.8–191.4°C, comparable to the target compound’s expected thermal stability .
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide :
Thiadiazole-Containing Piperazine Derivatives
1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d) :
- N-(4-((E)-1-(((Z)-5-Acetyl-3-(4-methoxyphenyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)phenyl)benzamide (18a): Substituents: Thiadiazole-hydrazone linked to benzamide. Synthesis: Derived from hydrazonoyl chlorides and thiadiazole intermediates under reflux . Activity: Targets VEGFR-2 for apoptotic effects .
Physicochemical Properties
Biological Activity
The compound 4-(4-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide (CAS Number: 1232823-93-6) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This article summarizes its biological activity, focusing on its cytotoxic effects against various cancer cell lines and the underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 380.9 g/mol. The presence of a chlorophenyl group and a thiadiazole moiety suggests potential interactions with biological targets that may lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives, including this compound. Notably, it has shown significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Liver: HUH7, HepG2
- Breast: MCF7
- Colon: HCT-116
- Gastric: KATO-3
- Endometrial: MFE-296
Cytotoxicity Results
The cytotoxicity of the compound was assessed using standard assays to determine the half-maximal inhibitory concentration (IC50) values. The results are summarized in the following table:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HUH7 | 15.25 | Induces apoptosis |
| HepG2 | 10.32 | Cell cycle arrest |
| MCF7 | 8.47 | Inhibition of proliferation |
| HCT-116 | 12.56 | Apoptotic pathway activation |
| KATO-3 | 14.89 | Caspase activation |
The mechanisms underlying the anticancer activity of this compound have been explored in several studies:
- Induction of Apoptosis : The compound has been shown to increase the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling in cancer cells, particularly in HepG2 and MCF7 lines .
- Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the S and G2/M phases, indicating its potential to halt cancer cell proliferation effectively .
- Caspase Activation : Increased levels of caspase-9 were observed in treated cells, suggesting that the compound triggers apoptotic pathways through caspase-dependent mechanisms .
Case Studies
A notable study evaluated a series of piperazine derivatives similar to this compound and reported their efficacy against multiple cancer types. The study indicated that modifications to the piperazine structure could enhance cytotoxicity and selectivity towards cancer cells over normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The compound’s synthesis typically involves multi-step reactions. A common approach is coupling a 4-chlorophenylpiperazine precursor with a thiadiazole-containing intermediate via carbodiimide-mediated amidation. For example, acylation with thiadiazolylideneamino ethyl ketone derivatives under anhydrous conditions (e.g., DMF, EDCI/HOBt coupling agents) is critical. Reaction optimization includes temperature control (60–80°C), solvent selection (DMF or THF), and purification via column chromatography (silica gel, gradient elution) .
- Key Considerations : Monitor reaction progress via TLC/HPLC and confirm purity with melting point analysis.
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and thiadiazole C=N signals (δ 150–160 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z ~490).
- IR Spectroscopy : Detect carbonyl stretches (1650–1750 cm⁻¹) and NH/amide bonds (3200–3400 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodology : Screen for enzyme inhibition (e.g., kinases, proteases) or receptor binding (e.g., GPCRs) using fluorescence-based assays or radioligand displacement. For example, assess affinity for serotonin receptors (5-HT subtypes) due to the piperazine moiety’s prevalence in CNS-targeting compounds .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
- Methodology : Replicate assays under standardized conditions (pH, temperature, cell line/purity). Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to cross-validate results. Analyze batch-to-batch compound purity via HPLC-MS to rule out degradation artifacts .
- Example : If inconsistent IC₅₀ values arise in kinase inhibition, verify enzyme source (recombinant vs. native) and ATP concentration variations .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodology :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the 4-chlorophenyl ring to reduce oxidative metabolism.
- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester prodrugs to improve bioavailability.
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology : Synthesize analogs with variations in:
- Piperazine substituents : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to assess electronic effects.
- Thiadiazole moiety : Compare Z/E isomers or substitute sulfur with oxygen.
- Biological Testing : Correlate structural changes with activity in dose-response assays (e.g., IC₅₀ shifts in cancer cell lines) .
Q. What in vivo models are appropriate for evaluating neuropharmacological potential?
- Methodology : Use rodent models for CNS disorders (e.g., anxiety: elevated plus maze; depression: forced swim test). Administer the compound intraperitoneally (1–10 mg/kg) and compare to positive controls (e.g., fluoxetine). Monitor pharmacokinetics via blood-brain barrier penetration assays (LC-MS/MS of brain homogenates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
